molecular formula C21H27N3O2 B1574209 Pimelic Diphenylamide 106 analog

Pimelic Diphenylamide 106 analog

Cat. No.: B1574209
M. Wt: 353.46
Attention: For research use only. Not for human or veterinary use.
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Description

Pimelic Diphenylamide 106 (PD 106) is a benzamide-class histone deacetylase (HDAC) inhibitor that selectively targets Class I HDAC isoforms (HDAC1, HDAC2, and HDAC3) with time-dependent, slow-binding kinetics . Its molecular formula is C₂₁H₂₇N₃O₂ (molecular weight: 353.46 g/mol), and it exhibits potent inhibition with IC₅₀ values of 150 nM (HDAC1), 760 nM (HDAC2), and 370 nM (HDAC3) under prolonged incubation conditions .

PD 106’s mechanism involves tight binding to the catalytic zinc ion in HDACs, forming a stable enzyme-inhibitor complex that dissociates slowly upon dilution, a property critical for sustained epigenetic modulation .

Properties

Molecular Formula

C21H27N3O2

Molecular Weight

353.46

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar HDAC Inhibitors

Pharmacodynamic and Kinetic Properties

Table 1: Comparative Profiles of HDAC Inhibitors

Compound HDAC Class Targets IC₅₀/Ki Values Binding Kinetics Clinical/Research Applications
PD 106 HDAC1, HDAC2, HDAC3 150 nM, 760 nM, 370 nM Slow, tight-binding Neurodegenerative diseases
SAHA (Vorinostat) HDAC1, HDAC3, HDAC6 ~10–20 nM (pan-HDAC) Fast, reversible Cancer (CTCL)
TC-H 106 HDAC1, HDAC2, HDAC3 Ki: 148 nM, 102 nM, 14 nM Slow-binding Preclinical cancer models
Chidamide HDAC1/2/3, HDAC10 IC₅₀: ~50–100 nM Competitive inhibition Peripheral T-cell lymphoma
Resminostat HDAC1/3/6 IC₅₀: 42.5–71.8 nM Fast-binding Hepatocellular carcinoma
Key Observations:
  • Kinetic Selectivity : PD 106 and TC-H 106 exhibit slow-binding kinetics, enabling prolonged HDAC inhibition compared to hydroxamates like SAHA, which rapidly associate and dissociate . For example, a 100-fold dilution of PD 106-HDAC3 complexes retained >80% inhibition after 1 hour, whereas SAHA lost activity immediately .
  • Isoform Specificity: PD 106 and TC-H 106 are Class I-selective, whereas SAHA and Resminostat inhibit both Class I and II HDACs, increasing off-target risks .
  • Therapeutic Niches : PD 106’s low toxicity profile and sustained gene activation make it suitable for chronic neurodegenerative conditions, whereas SAHA’s broad activity limits its use to acute cancer therapies .

Structural and Functional Comparisons

  • Benzamides vs. Hydroxamates :

    • PD 106 and related benzamides (e.g., TC-H 106) use a zinc-binding benzamide group, while hydroxamates (e.g., SAHA) employ a hydroxamic acid moiety. This structural difference dictates binding kinetics and isoform selectivity .
    • Benzamides require prolonged preincubation for maximal efficacy, whereas hydroxamates achieve immediate inhibition .
  • Analog Variability :

    • HDACi 4b, a PD 106 analog, showed inconsistent results in Huntington’s disease models, failing to replicate behavioral improvements in R6/2 mice despite similar HDAC3 inhibition . This highlights the role of pharmacokinetic factors (e.g., solubility, blood-brain barrier penetration) in analog efficacy .

Research Implications and Challenges

  • Unresolved Issues: PD 106 analogs like RGFA-8 and TC-H 106 lack comprehensive validation in vivo, with some studies reporting "unknown activity" . Discrepancies in IC₅₀ values across studies (e.g., HDAC3 Ki = 14 nM in TC-H 106 vs. 370 nM in PD 106) suggest assay-dependent variability .
  • Future Directions :

    • Optimizing analogs for improved CNS bioavailability and solubility.
    • Comparative studies in slow-progressing neurodegenerative models to assess long-term efficacy .

Q & A

Q. How can researchers validate the HDAC inhibitory activity of Pimelic Diphenylamide 106 in novel cellular models?

  • Methodological Answer : Use enzymatic assays (e.g., fluorometric or colorimetric HDAC activity kits) to measure inhibition of HDAC1, HDAC2, and HDAC3 isoforms. Validate with orthogonal methods such as Western blotting for histone H3/H4 acetylation levels. Ensure consistency with reported Ki values (HDAC1: 148 nM; HDAC2: ~102 nM; HDAC3: 14 nM) . For cellular models, optimize concentrations using dose-response curves (1–500 nM range) and include SAHA (vorinostat) as a positive control .

Q. What experimental controls are critical for HDAC inhibition studies using this compound?

  • Methodological Answer : Include (i) untreated cells (baseline acetylation), (ii) pan-HDAC inhibitor controls (e.g., SAHA or TSA), (iii) isoform-specific controls (e.g., PCI-34051 for HDAC8), and (iv) vehicle controls (e.g., DMSO). Monitor off-target effects using RNA-seq or proteomics to rule out non-class I HDAC inhibition .

Q. How should batch-to-batch variability in synthesized analogs be addressed?

  • Methodological Answer : Request batch-specific certificates of analysis (CoA) for purity (>95% by LCMS) and solubility data. Perform independent validation via NMR or mass spectrometry. For cell-based assays, pre-test each batch with a reference HDAC inhibition assay to confirm consistency .

Advanced Research Questions

Q. How can contradictory Ki/IC50 values for HDAC2 inhibition across studies be resolved?

  • Methodological Answer : Variations may arise from assay conditions (e.g., substrate type, incubation time). Replicate experiments using standardized protocols (e.g., recombinant HDAC2 with a fluorogenic substrate). Cross-validate with structural studies (e.g., X-ray crystallography) to assess binding kinetics and confirm slow, tight-binding inhibition .

Q. What strategies are recommended for integrating Pimelic Diphenylamide 106 into multi-target epigenetic studies?

  • Methodological Answer : Combine with DNA methyltransferase inhibitors (e.g., 5-azacytidine) or other HDAC inhibitors (e.g., Resminostat for HDAC6) to evaluate synergistic effects. Use single-cell RNA-seq to map chromatin remodeling dynamics and CRISPR-Cas9 to knockout specific HDAC isoforms for mechanistic validation .

Q. How can researchers optimize storage conditions to maintain compound stability?

  • Methodological Answer : Store lyophilized powder at -20°C (stable for 3 years) or 4°C (2 years). For dissolved stocks (DMSO), aliquot and store at -80°C (2 years) or -20°C (1 year). Avoid freeze-thaw cycles and confirm activity via HDAC inhibition assays after long-term storage .

Data Analysis and Interpretation

Q. What statistical approaches are suitable for analyzing dose-dependent HDAC inhibition?

  • Methodological Answer : Use non-linear regression (e.g., GraphPad Prism) to calculate IC50 values. Apply ANOVA with post-hoc tests for multi-group comparisons. For time-course assays, employ mixed-effects models to account for inter-batch variability .

Q. How should researchers address discrepancies between in vitro and in vivo efficacy data?

  • Methodological Answer : Evaluate pharmacokinetic parameters (e.g., bioavailability, half-life) using LC-MS/MS. Perform tissue-specific HDAC activity profiling and correlate with plasma concentrations. Consider metabolite interference by testing stability in serum .

Experimental Design Challenges

Q. What are best practices for assessing off-target effects in epigenetic screens?

  • Methodological Answer : Use CRISPR-Cas9 libraries to knock down non-target HDACs and assess rescue phenotypes. Combine with CETSA (Cellular Thermal Shift Assay) to confirm target engagement. Validate findings in HDAC-knockout cell lines .

Q. How can multi-omics data (e.g., transcriptomics, proteomics) be integrated to study HDAC inhibition mechanisms?

  • Methodological Answer : Apply weighted gene co-expression network analysis (WGCNA) to identify clusters of genes/proteins modulated by inhibition. Use pathway enrichment tools (e.g., GSEA, STRING) to map epigenetic regulatory networks. Cross-reference with ChIP-seq data for histone acetylation marks .

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